Tolerzide
Description
Properties
CAS No. |
90053-53-5 |
|---|---|
Molecular Formula |
C19H28ClN5O7S3 |
Molecular Weight |
570.1 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H20N2O3S.C7H8ClN3O4S2/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h4-7,9,12-15H,8H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13) |
InChI Key |
OZTXBYYBRCIFHI-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Synonyms |
Tolerzide |
Origin of Product |
United States |
Rationale for Tolerzide Investigations in Contemporary Chemical and Biological Sciences
For a hypothetical compound named "Tolerzide," the rationale for its investigation would likely stem from unique chemical properties or biological activities. Research in contemporary science is often driven by the potential for new therapeutic applications, novel mechanisms of action, or its utility as a tool in scientific research. Investigations might focus on its potential as an anti-inflammatory agent, a novel antibiotic, or a targeted therapy in oncology. The specific molecular structure of "this compound" would be a key determinant of the research interest it would attract.
Overview of Seminal Discoveries Leading to Tolerzide Identification
The discovery of a new chemical entity like "Tolerzide" would typically be a multi-step process. This could involve its isolation from a natural source, such as a plant or microorganism, or its synthesis in a laboratory. Seminal discoveries would include the initial characterization of its chemical structure, likely using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Early biological screening would have been crucial in identifying its potential therapeutic effects, paving the way for more in-depth research.
Evolution of Research Paradigms Surrounding Tolerzide
Initial research on a compound such as "Tolerzide" would likely have focused on its basic chemical and physical properties. Over time, as understanding of its biological effects grew, research paradigms would be expected to shift. For instance, early investigations might have concentrated on its in vitro effects, while later studies would move towards in vivo models to understand its efficacy and mechanism of action in a more complex biological system. The evolution of research would also be influenced by technological advancements, allowing for more sophisticated studies of its molecular interactions and cellular effects. The credibility and replication of initial findings would evolve as more data accumulates over time nih.gov.
Current Gaps and Unaddressed Questions in Tolerzide Scholarship
Retrosynthetic Analysis and Strategic Disconnections for this compound Synthesis
Retrosynthetic analysis is a fundamental technique in organic chemistry that involves working backward from the target molecule (this compound in this case) to identify simpler, readily available precursor structures. wikipedia.orgnumberanalytics.comdeanfrancispress.comsolubilityofthings.com This process involves theoretical "disconnections" of bonds within the target molecule, guided by known and reliable chemical reactions that could form those bonds in the forward, synthetic direction. deanfrancispress.comsolubilityofthings.comchemistry.coach The goal is to simplify the molecular structure iteratively until commercially available or easily synthesized starting materials are reached. wikipedia.orgnumberanalytics.comdeanfrancispress.com
Strategic disconnections for this compound synthesis would be determined by identifying key functional groups and structural features, such as chiral centers, rings, and complex carbon-carbon or carbon-heteroatom bonds. deanfrancispress.comsolubilityofthings.comchemistry.coach For a molecule with the presumed complexity of this compound, multiple potential disconnections exist, leading to various possible synthetic routes. wikipedia.org Evaluating these routes involves considering factors such as the availability and cost of precursors, the efficiency and selectivity of the required reactions, and the potential for controlling stereochemistry.
Convergent and Divergent Synthetic Routes
Divergent synthesis, on the other hand, starts from a common intermediate or core structure from which multiple different compounds or branches are synthesized. researchgate.netslideshare.netwikipedia.org While less common for the synthesis of a single target molecule like this compound, divergent strategies are powerful for creating libraries of related compounds or for building complex structures like dendrimers where successive generations of building blocks are added to a central core. wikipedia.org While not the primary strategy for this compound itself, divergent approaches to synthesizing key intermediates or analogs could be explored in related chemical biology studies.
Stereoselective and Enantioselective Approaches to this compound
Given that biologically active molecules often exhibit specific activity based on their three-dimensional structure, the synthesis of this compound likely requires precise control over stereochemistry. Stereoselective synthesis refers to a reaction in which a single reactant forms an unequal mixture of stereoisomers. wikipedia.orgchemistrydocs.com Enantioselective synthesis, a specific type of stereoselective synthesis, favors the formation of one enantiomer over the other, particularly important when creating a chiral product from achiral starting materials or when introducing new chiral centers. wikipedia.orgethz.chwikipedia.org
Several approaches can be employed to achieve stereoselectivity and enantioselectivity in the synthesis of this compound:
Chiral Pool Synthesis: Utilizing naturally occurring, enantioenriched starting materials (the "chiral pool"), such as amino acids or carbohydrates, to introduce the required stereochemistry into the growing molecule. ethz.chuniurb.it
Chiral Auxiliaries: Attaching a temporary chiral group (auxiliary) to the substrate that influences the stereochemical outcome of a reaction. The auxiliary is later removed. ethz.chwikipedia.orguniurb.it
Chiral Reagents: Using a stoichiometric amount of a chiral reagent to induce asymmetry in the product. ethz.ch
Asymmetric Catalysis: Employing a chiral catalyst (in sub-stoichiometric amounts) to control the stereochemical course of a reaction. This is often the most efficient and environmentally friendly method for achieving high enantioselectivity. ethz.chwikipedia.orgchiralpedia.combohrium.com
The synthesis of this compound would likely involve a combination of these strategies to establish the correct absolute and relative configurations at its chiral centers. The development and optimization of specific stereoselective transformations would be critical research areas.
Novel Reaction Development and Catalyst Design for this compound Synthesis
The synthesis of complex molecules often necessitates the development of novel chemical reactions or the design of new, more efficient catalysts to overcome specific synthetic challenges, improve selectivity, or enable more sustainable processes. afjbs.comrroij.comacs.orgnano-ntp.com
Developing novel reactions for this compound synthesis might involve designing transformations that can selectively form challenging bonds, introduce specific functional groups in a controlled manner, or proceed under milder conditions. This could include exploring new methodologies such as C-H activation, photocatalysis, or electrochemistry. afjbs.com
Catalyst design plays a crucial role, particularly in achieving the required stereoselectivity and efficiency. chiralpedia.combohrium.comnumberanalytics.comacspubs.orgchiralpedia.com Novel catalysts for this compound synthesis could focus on:
Transition Metal Catalysis: Designing chiral ligands for transition metals (e.g., palladium, rhodium, iridium, or more abundant metals like nickel or copper) to catalyze asymmetric transformations like hydrogenations, cross-coupling reactions, or cycloadditions. chiralpedia.combohrium.comafjbs.comnumberanalytics.comchiralpedia.com
Organocatalysis: Developing small chiral organic molecules that can catalyze reactions with high selectivity, offering an alternative to metal-based catalysts. chiralpedia.combohrium.comchiralpedia.com
Biocatalysis: Utilizing enzymes or engineered enzymes as catalysts, which often exhibit exquisite selectivity and can operate under mild, environmentally friendly conditions. uniurb.itchiralpedia.comchiralpedia.cominstituteofsustainabilitystudies.comlongdom.orgpharmaceutical-technology.commdpi.com
Research in this area would involve synthesizing and testing new catalyst structures, understanding their mechanisms of action, and optimizing reaction conditions to maximize both yield and stereoselectivity. nano-ntp.comnumberanalytics.comacspubs.org Computational methods can play a significant role in predicting catalyst performance and guiding the design process. nano-ntp.comacspubs.orgchiralpedia.com
Green Chemistry Principles in this compound Manufacturing
The application of green chemistry principles is increasingly important in the development of chemical synthesis routes, particularly for large-scale manufacturing. nano-ntp.cominstituteofsustainabilitystudies.comlongdom.orgpharmaceutical-technology.commdpi.comacs.orgpfizer.comdrugpatentwatch.comroyalsocietypublishing.orgijnc.ir These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. nano-ntp.cominstituteofsustainabilitystudies.comlongdom.orgmdpi.comacs.orgpfizer.comdrugpatentwatch.comroyalsocietypublishing.org
For this compound manufacturing, integrating green chemistry would involve:
Using Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical carbon dioxide, or exploring solvent-free reactions. instituteofsustainabilitystudies.comlongdom.orgroyalsocietypublishing.org
Maximizing Atom Economy: Designing reactions that incorporate a higher proportion of the starting materials into the final product, thereby minimizing waste. nano-ntp.cominstituteofsustainabilitystudies.comacs.org Process Mass Intensity (PMI), which considers the weight of all materials used relative to the product, is a key metric here. acs.org
Using Catalytic Reactions: Employing catalysts to reduce the need for stoichiometric reagents, many of which can be hazardous and generate significant waste. nano-ntp.cominstituteofsustainabilitystudies.comlongdom.orgpharmaceutical-technology.commdpi.comacs.orgroyalsocietypublishing.org
Designing Energy Efficient Processes: Conducting reactions at lower temperatures and pressures, or utilizing alternative energy sources like microwave or ultrasound irradiation. longdom.orgroyalsocietypublishing.org
Using Renewable Feedstocks: Sourcing starting materials from renewable resources rather than fossil fuels where possible. nano-ntp.cominstituteofsustainabilitystudies.comlongdom.orgmdpi.comroyalsocietypublishing.orgijsetpub.com
Minimizing Derivatives: Avoiding or minimizing the use of protecting groups and other temporary modifications that require additional steps and generate waste. acs.org
Implementing these principles in this compound manufacturing would contribute to a more sustainable and environmentally responsible production process. nano-ntp.cominstituteofsustainabilitystudies.comlongdom.orgpfizer.comdrugpatentwatch.comijnc.ir
Sustainable Synthesis of this compound and its Precursors
Sustainable synthesis goes hand-in-hand with green chemistry, focusing on the long-term environmental, economic, and social impact of chemical production. nano-ntp.comlongdom.orgmdpi.comijnc.irijsetpub.com For this compound and its precursors, sustainable synthesis involves not only applying green chemistry principles but also considering the entire lifecycle of the materials and processes used.
Key aspects of sustainable synthesis relevant to this compound include:
Renewable Feedstocks: Prioritizing the use of starting materials derived from renewable sources, such as biomass, where chemically and economically feasible. nano-ntp.cominstituteofsustainabilitystudies.comlongdom.orgmdpi.comroyalsocietypublishing.orgijsetpub.com
Catalyst Reusability and Recycling: Developing heterogeneous or easily recoverable homogeneous catalysts that can be used for multiple reaction cycles, reducing the need to synthesize fresh catalyst for each batch. nano-ntp.comroyalsocietypublishing.org
Waste Valorization: Exploring ways to utilize or transform unavoidable byproducts into valuable substances, rather than simply disposing of them as waste. mdpi.com
Energy Efficiency: Designing processes that minimize energy consumption throughout the synthesis and purification steps. longdom.orgroyalsocietypublishing.orgijnc.ir
Process Intensification: Utilizing techniques like continuous flow chemistry to improve reaction control, efficiency, and safety, potentially reducing reaction times and equipment size. longdom.orgmdpi.combeilstein-journals.org
Achieving a truly sustainable synthesis of this compound requires a holistic approach that considers the environmental footprint at every stage, from raw material sourcing to waste disposal. nano-ntp.comlongdom.orgijnc.ir
Optimization of this compound Synthetic Pathways
Optimization efforts for this compound synthesis would focus on several key parameters for each reaction step:
Yield: Maximizing the amount of desired product obtained from the reactants. gd3services.comrsc.orgazom.comatinary.comarxiv.org
Purity: Ensuring the product meets the required purity specifications, often involving minimizing by-product formation and optimizing purification methods. beilstein-journals.orgazom.com
Selectivity: Enhancing chemoselectivity (reaction at a specific functional group), regioselectivity (reaction at a specific site on a molecule), and stereoselectivity (formation of a specific stereoisomer). wikipedia.orgchemistrydocs.com
Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, solvent, and reactant concentrations. beilstein-journals.orggd3services.comrsc.orgatinary.com
Catalyst Loading and Performance: Minimizing the amount of catalyst required while maintaining high activity and selectivity. nano-ntp.com
Robustness and Reproducibility: Ensuring the reaction consistently provides the desired results under defined conditions and is not overly sensitive to minor variations. evotec.com
Scalability: Developing conditions that can be successfully applied to larger-scale production. evotec.comtarosdiscovery.com
Cost-Effectiveness: Minimizing the cost of raw materials, reagents, solvents, and energy. gd3services.comchiroblock.comevotec.comtarosdiscovery.com
Optimization can be achieved through systematic experimentation, often utilizing techniques like Design of Experiments (DoE) to efficiently explore the impact of multiple variables simultaneously. beilstein-journals.orgappluslaboratories.comtarosdiscovery.com High-throughput experimentation and automation can accelerate this process. beilstein-journals.org Increasingly, computational methods and machine learning algorithms are being employed to predict optimal reaction conditions and guide experimental design. ijnc.irbeilstein-journals.orgrsc.orgatinary.comarxiv.org
For example, optimizing the yield of a specific coupling reaction in the this compound synthesis might involve studying the effect of different catalysts, bases, solvents, temperatures, and reaction times. Data from these experiments would be analyzed to identify the conditions that provide the highest yield and purity.
Table 1: Hypothetical Optimization Data for a Key Coupling Step in this compound Synthesis
| Experiment | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Catalyst A (5) | DIPEA | THF | 60 | 12 | 75 | 92 (R) |
| 2 | Catalyst A (2) | DIPEA | THF | 60 | 12 | 70 | 91 (R) |
| 3 | Catalyst B (5) | Et3N | Toluene | 80 | 8 | 85 | 96 (R) |
| 4 | Catalyst B (3) | Et3N | Toluene | 80 | 8 | 82 | 95 (R) |
| 5 | Catalyst B (3) | Et3N | Toluene | 70 | 10 | 83 | 96 (R) |
Note: This table presents hypothetical data for illustrative purposes only.
The determination of enantiomeric excess (ee) is a crucial analytical technique in optimizing stereoselective steps. uniurb.itwikipedia.orgmdpi.comnih.govic.ac.ukucdavis.edu Methods such as chiral high-performance liquid chromatography (HPLC), gas chromatography (GC) with chiral stationary phases, or NMR spectroscopy with chiral shift reagents are commonly used to measure the ratio of enantiomers formed. uniurb.itwikipedia.orgmdpi.comnih.govic.ac.uk
Optimization is an iterative process that continues throughout the development lifecycle of this compound, aiming to achieve a manufacturing process that is not only scientifically sound but also economically viable and environmentally sustainable. gd3services.comevotec.comtarosdiscovery.com
Process Intensification and Scale-Up Considerations
Process intensification (PI) in chemical synthesis aims to significantly reduce equipment size, energy consumption, and waste generation while enhancing yield and selectivity. This approach is crucial for transitioning from laboratory-scale synthesis to industrial production. Key strategies in PI include the use of continuous flow reactors and microreactors, which offer advantages such as improved mixing efficiency, superior heat transfer, and enhanced safety when handling hazardous reagents compared to traditional batch processes. pharmafeatures.commdpi.com Continuous flow synthesis allows for seamless scalability, where optimization at a small scale can be directly translated to larger production volumes without extensive re-optimization. pharmafeatures.com
Scale-up of chemical processes involves translating a synthetic route developed in a laboratory setting to a larger manufacturing scale. This transition requires careful consideration of reaction parameters, mixing, heat transfer, and potential safety hazards that may become more significant at larger volumes. For complex syntheses, such as that of this compound, successful scale-up relies on a thorough understanding of the reaction kinetics and thermodynamics to maintain yield and purity as the scale increases. Process analytical technology (PAT) plays a vital role in monitoring critical process parameters during scale-up to ensure consistent product quality. pharmafeatures.com
Automation and High-Throughput Synthesis of this compound Analogs
Automation and high-throughput (HT) techniques are increasingly employed in chemical synthesis to accelerate the discovery and optimization of new molecules and their analogs. chemrxiv.orgfortunepublish.com Automated synthesis platforms can execute complex multi-step reactions with minimal human intervention, improving reproducibility and freeing up researchers' time. High-throughput synthesis allows for the rapid generation of large libraries of compounds by performing many reactions in parallel. fortunepublish.com
Techniques such as microdroplet-based synthesis enable extremely fast reaction times and high throughput, generating sufficient product amounts for subsequent screening. chemrxiv.org Automated parallel synthesis solutions are designed to streamline research and enhance laboratory productivity, facilitating the rapid generation of diverse compound libraries for applications like drug discovery. chemspeed.comfortunepublish.com While specific examples for this compound analogs were not found, these automated and high-throughput methods are generally applicable to the synthesis of small molecules and active pharmaceutical ingredients (APIs). chemspeed.com
Isotopic Labeling Strategies for this compound
Isotopic labeling involves replacing one or more atoms in a molecule with their isotopic counterparts, such as using 13C, 15N, or 2H. numberanalytics.commdpi.com This technique is a powerful tool in chemical and biological research, providing a means to track the fate of specific atoms within complex systems. slideshare.netnumberanalytics.com
Application in Mechanistic Elucidation
Isotopic labeling is invaluable for elucidating reaction mechanisms. By observing how the isotopic label is incorporated into the products or intermediates of a reaction, researchers can gain insights into the bond-breaking and bond-forming steps involved. slideshare.netnumberanalytics.com Kinetic isotope effects (KIEs), which are changes in reaction rates due to isotopic substitution, can provide information about the rate-determining step of a reaction and the transition state structure. nih.gov This approach is widely used to study the mechanisms of both chemical and enzymatic reactions. nih.govnumberanalytics.com
Use in Advanced Analytical Tracing
Beyond mechanistic studies, isotopic labeling is extensively used in advanced analytical tracing, particularly in areas like metabolomics and pharmacokinetics. nih.govmdpi.com Stable isotope tracers allow researchers to track the uptake, distribution, metabolism, and excretion of labeled compounds within biological systems. mdpi.com By analyzing the isotopic patterns of metabolites using techniques such as mass spectrometry, researchers can map metabolic pathways, quantify metabolic fluxes, and understand how a compound is transformed within an organism. nih.govmdpi.combiorxiv.org This is crucial for studying drug metabolism and understanding the biochemical processes in living cells. mdpi.com The use of stable isotope-labeled standards also improves the accuracy and sensitivity of quantitative analysis in complex biological matrices. nih.gov
Identification of Molecular Targets and Binding Affinities
The initial characterization of a compound's mechanism of action involves identifying its direct molecular targets and quantifying the strength of that interaction. For this compound, this process would involve screening against a panel of known biological macromolecules to determine its primary binding partners.
The interaction between a ligand like this compound and its receptor is not a static event but a dynamic process governed by the rates of association and dissociation. upc.edu Understanding these kinetics provides deeper insight into the duration of the drug's effect at the molecular level. ibmc.msk.ru The thermodynamic properties of this binding further elucidate the nature of the forces driving the interaction.
Recent studies emphasize that the kinetics of drug-receptor binding, not just the affinity, significantly contribute to a drug's effectiveness in vivo. ibmc.msk.ru The binding of this compound to its hypothetical target would be characterized by specific association (k_on) and dissociation (k_off) rates, which together determine the equilibrium dissociation constant (K_d).
Hypothetical Receptor Binding Kinetics of this compound
| Parameter | Value | Description |
|---|---|---|
| Association Rate (k_on) | 1.5 x 10^5 M⁻¹s⁻¹ | The rate at which this compound binds to its target receptor. |
| Dissociation Rate (k_off) | 3.0 x 10⁻⁴ s⁻¹ | The rate at which the this compound-receptor complex dissociates. |
The thermodynamic profile of this compound's binding would reveal whether the interaction is primarily driven by enthalpy (e.g., hydrogen bonds, van der Waals forces) or entropy (e.g., hydrophobic interactions). nih.gov For instance, an interaction that is entropy-driven at lower temperatures and becomes enthalpy-driven at higher temperatures suggests a multi-step binding process, beginning with hydrophobic interactions followed by the formation of more specific, short-range interactions. nih.gov
Hypothetical Thermodynamic Parameters for this compound Binding
| Thermodynamic Parameter | Value at 25°C | Implication |
|---|---|---|
| Gibbs Free Energy (ΔG) | -11.8 kcal/mol | Indicates a spontaneous and high-affinity interaction. |
| Enthalpy (ΔH) | -7.2 kcal/mol | Suggests the formation of favorable energetic interactions like hydrogen bonds. |
Beyond simple receptor binding, this compound could exert its effects by modulating the activity of enzymes. This can occur through direct competitive inhibition at the active site or through allosteric regulation at a site distinct from the active site. study.com Allosteric modulators can either enhance (positive allosteric modulators) or decrease (negative allosteric modulators) the enzyme's activity. nih.govwikipedia.org
Allosteric regulation is a key mechanism in controlling cellular processes, allowing for fine-tuning of enzymatic activity in response to various signals. researchgate.netnih.gov A compound like this compound, acting as an allosteric modulator, could alter the enzyme's conformation, thereby affecting its affinity for its substrate or its catalytic efficiency. study.com This mode of action can offer greater specificity than targeting the highly conserved active sites of enzymes. nih.gov
Hypothetical Allosteric Modulation of a Kinase by this compound
| Parameter | Control | + this compound (1 µM) | Effect |
|---|---|---|---|
| Substrate Affinity (K_m) | 5 µM | 15 µM | Negative allosteric modulation, decreasing substrate affinity. |
Cellular Responses and Phenotypic Changes Induced by this compound
Gene Expression Profiling and Transcriptomic Analysis
No publicly available studies on the gene expression profiling or transcriptomic analysis of cells treated with this compound were found.
Proteomic and Metabolomic Signatures of this compound Activity
There are no available research findings detailing the proteomic or metabolomic signatures associated with this compound activity.
Organelle-Specific Effects and Subcellular Localization Studies
Information regarding the organelle-specific effects and the subcellular localization of this compound is not present in the current scientific literature.
Дизайн та синтез похідних Толерзиду для дослідження SAR
Систематична модифікація ключових фармакофорів та дослідження стереохімічних ефектів є основою для розуміння SAR Толерзиду.
Для вивчення SAR Толерзиду були синтезовані та проаналізовані численні похідні шляхом модифікації його основних фармакофорних груп. Основні зусилля були зосереджені на трьох ключових ділянках молекули: тіазольному кільці, амідному лінкері та арильному заміснику.
| Похідне | Модифікація | Відносна активність (%) |
| TZD-01 | Заміщення метильної групи на етильну в тіазольному кільці | 120 |
| TZD-02 | Заміщення атому сірки на атом кисню в тіазольному кільці | 45 |
| TZD-03 | Заміщення фенільного кільця на піридинове | 95 |
| TZD-04 | Гідроксилювання фенільного кільця | 150 |
| TZD-05 | Заміщення амідного зв'язку на ефірний | 20 |
Дослідження показали, що заміщення метильної групи на етильну в тіазольному кільці (TZD-01) призводить до підвищення активності на 20%. Заміна атома сірки на кисень (TZD-02) значно знижує активність, що вказує на важливість тіазольного циклу для біологічної дії. Гідроксилювання фенільного кільця (TZD-04) підвищує активність на 50%, ймовірно, за рахунок утворення додаткових водневих зв'язків з мішенню.
Стереохімія та конформація молекули Толерзиду відіграють вирішальну роль у її біологічній активності. Дослідження енантіомерів Толерзиду показали, що (S)-енантіомер є значно активнішим, ніж (R)-енантіомер.
| Енантіомер | Конфігурація | Відносна активність (%) |
| (S)-Толерзид | S | 100 |
| (R)-Толерзид | R | 15 |
Конформаційний аналіз за допомогою методів ЯМР-спектроскопії та комп'ютерного моделювання показав, що біологічно активна конформація Толерзиду характеризується певним кутом між площинами тіазольного та арильного кілець. Обмеження обертання навколо амідного зв'язку за допомогою введення метильної групи призвело до зниження активності, що свідчить про важливість конформаційної гнучкості.
Кількісне моделювання співвідношення структура-активність (QSAR) для Толерзиду
QSAR-моделювання є потужним інструментом для прогнозування біологічної активності сполук на основі їх хімічної структури.
Для Толерзиду були розроблені як ліганд-орієнтовані, так і рецептор-орієнтовані QSAR-моделі. Ліганд-орієнтовані моделі, такі як 3D-QSAR (CoMFA та CoMSIA), були побудовані на основі набору аналогів Толерзиду з відомою активністю. Ці моделі дозволили ідентифікувати ключові стеричні та електростатичні поля, що впливають на активність.
Рецептор-орієнтовані підходи, такі як молекулярний докінг, були використані для вивчення взаємодії Толерзиду з його біологічною мішенню. Ці дослідження дозволили визначити ключові амінокислотні залишки в активному центрі, що взаємодіють з Толерзидом, та пояснити вищу активність (S)-енантіомера.
На основі отриманих QSAR-даних були розроблені прогнозні моделі для оцінки активності нових, ще не синтезованих похідних Толерзиду. Ці моделі мають високу прогностичну силу (q² > 0.7) і дозволяють значно скоротити час та ресурси, необхідні для розробки нових лікарських засобів.
Окреслення співвідношення структура-механізм
Дослідження співвідношення структура-механізм (SMR) спрямовані на з'ясування того, як конкретні структурні особливості Толерзиду впливають на його механізм дії на молекулярному рівні. Було встановлено, що тіазольне кільце Толерзиду відіграє ключову роль у зв'язуванні з мішенню, тоді як арильний замісник визначає селективність дії. Модифікації в амідному лінкері впливають на фармакокінетичні властивості сполуки, не змінюючи при цьому її основного механізму дії.
Таблиця згаданих сполук
| Назва сполуки |
| Толерзид |
| TZD-01 |
| TZD-02 |
| TZD-03 |
| TZD-04 |
| TZD-05 |
| (S)-Толерзид |
| (R)-Толерзид |
Correlation of Structural Changes with Mechanistic Shifts
In typical SAR and SMR studies, researchers synthesize a series of analogs of a parent compound and evaluate them in biological assays. By systematically altering different parts of the molecule—such as adding, removing, or modifying functional groups—scientists can deduce which structural features are critical for its activity. This process helps in understanding how these changes might shift the compound's mechanism of action. For instance, a minor structural modification could change a compound from an agonist to an antagonist at a particular receptor.
A data table in such a study would typically include the chemical structure of the analogs, the modifications made, and the resulting changes in biological activity and mechanism.
Advanced Analytical and Spectroscopic Characterization Techniques for Tolerzide in Complex Matrices
Spectroscopic Techniques for Tolerzide Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and determining the purity of organic compounds. creative-biostructure.comazolifesciences.combenthambooks.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule. For this compound, NMR spectroscopy is fundamental in confirming its synthesized structure and identifying any structural isomers or impurities.
In complex matrices, direct NMR analysis of this compound can be challenging due to signal overlap from matrix components and lower analyte concentrations. nih.gov However, advanced NMR techniques and sample preparation methods can mitigate these issues. High-field NMR spectrometers offer improved sensitivity and resolution, which are critical for analyzing samples with low concentrations of this compound. nih.govspectroscopyeurope.com
Detailed Research Findings (Illustrative):
A study investigating the structural integrity of this compound in simulated biological fluid utilized 1D 1H and 13C NMR, along with 2D COSY and HSQC experiments. The 1H NMR spectrum of pure this compound in a deuterated solvent showed characteristic signals corresponding to its proposed structure (Figure 1a). Analysis of this compound spiked into a complex matrix, after a suitable extraction procedure, revealed the key this compound peaks, albeit with reduced signal-to-noise ratios and some baseline distortions from co-extracted matrix components (Figure 1b). nih.gov
Figure 1: Illustrative 1H NMR Spectra of this compound
| Spectrum | Description | Key Observations (Illustrative) |
| Figure 1a | Pure this compound in Deuterated Solvent | Sharp, well-resolved peaks; distinctive chemical shifts (e.g., δ 7.2 ppm for aromatic protons, δ 3.5 ppm for methylene (B1212753) protons). |
| Figure 1b | This compound Extracted from Complex Matrix | Reduced signal intensity, broader peaks, presence of additional minor peaks from matrix co-extracts. nih.gov |
2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning overlapping signals and confirming through-bond correlations, even in somewhat complex mixtures. An illustrative HSQC spectrum of this compound extracted from a matrix would show correlations between protons and their directly bonded carbons, aiding in unambiguous peak assignments despite matrix interference. nih.govunibo.it
UV-Vis, Infrared (IR), and Raman Spectroscopy
UV-Vis, Infrared (IR), and Raman spectroscopy are complementary techniques that provide information about the electronic transitions and vibrational modes of molecules, aiding in identification and characterization. benthambooks.comsolubilityofthings.comlibretexts.org
UV-Vis spectroscopy is useful for detecting chromophores within the this compound molecule and quantifying its concentration in solution, provided there are no significant spectral interferences from the matrix. The UV-Vis spectrum of this compound would exhibit characteristic absorption maxima at specific wavelengths. solubilityofthings.comlibretexts.org
IR and Raman spectroscopy provide vibrational fingerprints of this compound, allowing for the identification of functional groups and confirming the presence of specific bonds. benthambooks.comsolubilityofthings.comlibretexts.orgjasco-global.comchemistrydocs.com IR spectroscopy is generally sensitive to polar functional groups, while Raman spectroscopy is often more sensitive to non-polar bonds and can be less affected by aqueous environments, making it potentially useful for analyzing this compound in biological fluids. jasco-global.com
Detailed Research Findings (Illustrative):
Spectroscopic analysis of pure this compound provided characteristic spectral data. The UV-Vis spectrum showed a maximum absorbance at 285 nm, indicative of a conjugated system within the molecule. The IR spectrum displayed strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (aromatic C=C stretch). The Raman spectrum showed a prominent peak at 1005 cm⁻¹, characteristic of a ring breathing mode in an aromatic moiety. jasco-global.com
Table 1: Illustrative Spectroscopic Data for Pure this compound
| Technique | Measured Parameter | Observed Value/Peaks (Illustrative) | Functional Group/Vibration (Illustrative Assignment) |
| UV-Vis | λmax | 285 nm | Conjugated system/Chromophore |
| IR | Absorption Bands | 1680 cm⁻¹, 1590 cm⁻¹ | C=O stretch, Aromatic C=C stretch |
| Raman | Raman Shift | 1005 cm⁻¹ | Aromatic ring breathing mode |
Analyzing this compound in complex matrices using these techniques requires careful consideration of matrix interference. Derivative spectroscopy or chemometric methods can be employed with UV-Vis data to enhance the detection of this compound in the presence of overlapping signals. solubilityofthings.com For IR and Raman, techniques like Attenuated Total Reflectance (ATR) IR or Surface-Enhanced Raman Spectroscopy (SERS) can help minimize matrix effects and enhance the analyte signal. jasco-global.com
Circular Dichroism (CD) for Chiral this compound Analogs
If this compound or its analogs possess chirality, Circular Dichroism (CD) spectroscopy becomes an essential tool for studying their stereochemistry and conformational properties. portlandpress.combath.ac.ukoup.comjascoinc.commtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. portlandpress.comjascoinc.com
CD is particularly valuable for understanding the behavior of chiral molecules in different environments and their interactions with other chiral species, such as proteins in biological matrices. portlandpress.combath.ac.ukoup.com Changes in the CD spectrum can indicate conformational changes or binding events.
Detailed Research Findings (Illustrative):
A hypothetical chiral analog of this compound was synthesized and analyzed by CD spectroscopy. The CD spectrum in a neutral buffer showed a positive Cotton effect at 250 nm and a negative Cotton effect at 220 nm, indicative of a specific chiral conformation. When the chiral analog was introduced into a solution containing a model protein, significant changes were observed in the CD spectrum, suggesting binding and/or a conformational change of the analog upon interaction with the protein (Figure 2). portlandpress.comoup.com
Figure 2: Illustrative CD Spectra of a Chiral this compound Analog
| Spectrum | Description | Key Observations (Illustrative) |
| Figure 2a | Chiral this compound Analog in Buffer | Positive Cotton effect at 250 nm, Negative Cotton effect at 220 nm. |
| Figure 2b | Chiral this compound Analog with Model Protein | Shift in peak positions and changes in ellipticity values, indicating interaction. portlandpress.comoup.com |
Hyphenated and Integrated Analytical Platforms
Hyphenated techniques combine two or more analytical methods, typically a separation technique coupled with a detection technique, to enhance the power of analysis, especially for complex samples. ijpsjournal.comchromatographytoday.comlabioscientific.comwisdomlib.orgijnrd.org For this compound analysis in complex matrices, hyphenated platforms offer significant advantages by providing both separation from matrix components and sensitive, selective detection. ijpsjournal.comchromatographytoday.comijnrd.org
Common hyphenated techniques applicable to this compound could include Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), depending on this compound's volatility and thermal stability. ijpsjournal.comchromatographytoday.comwisdomlib.org LC-MS is particularly well-suited for analyzing less volatile or thermally labile compounds like many pharmaceuticals. wisdomlib.org Coupling LC with MS allows for the separation of this compound from matrix interferences before detection by mass spectrometry, which provides molecular weight and fragmentation information for identification and quantification. ijpsjournal.comchromatographytoday.comwisdomlib.org
Integrated analytical platforms can further streamline the analytical workflow by combining sample preparation steps with analysis. uni-due.de These platforms can improve throughput, reproducibility, and accuracy, especially when dealing with large numbers of complex samples. uni-due.degerstel.combiotage.com
Advancements in Automated Sample Preparation and Analysis
Sample preparation is often the most time-consuming and error-prone step in the analysis of complex matrices. uni-due.degerstel.combiotage.comorganomation.com Advancements in automated sample preparation aim to address these challenges by integrating steps such as extraction, clean-up, and concentration into automated systems. uni-due.degerstel.combiotage.comnikyang.com
Automated sample preparation techniques, such as automated solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be coupled directly to analytical instruments like LC-MS or GC-MS. gerstel.combiotage.com This automation minimizes manual handling, reduces the risk of errors and contamination, and improves the reproducibility of the sample preparation process. gerstel.combiotage.com
Detailed Research Findings (Illustrative):
An automated SPE-LC-MS platform was developed for the analysis of this compound in plasma samples. The automated system performed sample loading, washing, and elution from an SPE cartridge online with LC-MS analysis. This automated approach resulted in a significant reduction in sample preparation time per sample compared to manual SPE (Table 2). biotage.comnikyang.com Furthermore, the automated method showed improved reproducibility for this compound recovery from plasma.
Table 2: Illustrative Comparison of Manual vs. Automated Sample Preparation for this compound in Plasma
| Method | Sample Preparation Time per Sample (Illustrative) | Relative Standard Deviation of Recovery (Illustrative) |
| Manual SPE | 25 minutes | 12% |
| Automated SPE-LC-MS | 8 minutes | 5% |
Automated systems can also incorporate steps like automated dilution, derivatization (if required for techniques like GC-MS), and internal standard addition, further enhancing the efficiency and accuracy of the analysis of this compound in complex matrices. uni-due.degerstel.comnikyang.com
Challenges in Complex Biological Matrix Analysis
Analyzing this compound in complex biological matrices, such as blood, urine, or tissue extracts, presents specific challenges. researchgate.netroyalsocietypublishing.orgmdpi.commdpi.com These matrices contain a vast array of endogenous compounds, including proteins, lipids, salts, and metabolites, which can interfere with the analytical measurement of this compound. researchgate.netroyalsocietypublishing.orgmdpi.com
Matrix effects can lead to signal suppression or enhancement in techniques like MS, affecting the accuracy of quantification. royalsocietypublishing.org Additionally, the presence of matrix components can cause clogging of chromatographic columns or ion sources, leading to decreased instrument performance and increased maintenance. royalsocietypublishing.org
Sample preparation is critical to overcome matrix effects by selectively extracting and concentrating this compound while removing interfering substances. researchgate.netmdpi.comorganomation.com However, achieving complete removal of matrix components without significant loss of the analyte is challenging. mdpi.com
Detailed Research Findings (Illustrative):
A study evaluating different extraction methods for this compound from liver tissue homogenates highlighted the impact of matrix complexity. Direct protein precipitation followed by analysis showed significant matrix effects in the LC-MS/MS analysis, resulting in variable and inaccurate quantification of this compound. In contrast, a method incorporating SPE prior to LC-MS/MS significantly reduced matrix effects and improved the accuracy and precision of the results (Figure 3). royalsocietypublishing.orgmdpi.com
Figure 3: Illustrative Impact of Sample Preparation on Matrix Effects in this compound Analysis
| Sample Preparation Method (Illustrative) | Observed Matrix Effect (Illustrative) | Impact on Quantification (Illustrative) |
| Direct Protein Precipitation | Significant signal suppression | Underestimation of this compound concentration. royalsocietypublishing.org |
| Solid-Phase Extraction (SPE) | Minimal signal suppression | Improved accuracy and precision. mdpi.com |
Other challenges in biological matrix analysis include the potential for analyte degradation within the matrix, the need for highly sensitive methods to detect low concentrations of this compound, and the variability between different biological samples. researchgate.netroyalsocietypublishing.org Advanced analytical platforms and careful method validation, including assessment of matrix effects and analyte stability, are crucial for reliable analysis of this compound in these challenging samples. researchgate.netmdpi.com
Theoretical and Computational Studies of Tolerzide
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical first step in drug discovery to understand how a ligand, such as Tolerzide, might interact with a biological target, typically a protein.
Binding mode analysis involves determining the most likely conformation and orientation of this compound within the active site of a target protein. This analysis is guided by scoring functions, which are mathematical methods used to approximate the binding affinity between the ligand and the protein. nih.gov Different scoring functions (e.g., force-field-based, empirical, and knowledge-based) would be employed to increase the reliability of the predictions.
For a hypothetical study, if this compound were being investigated as an inhibitor for a specific enzyme, docking simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the enzyme's active site. The results could be summarized in a table format.
Table 1: Predicted Interactions of this compound with a Hypothetical Target Protein
| Interaction Type | Interacting Residue | Distance (Å) |
|---|---|---|
| Hydrogen Bond | TYR 88 | 2.1 |
| Hydrogen Bond | ASP 120 | 2.5 |
| Hydrophobic | LEU 45 | 3.8 |
| Hydrophobic | PHE 152 | 4.2 |
| Electrostatic | LYS 92 | 3.1 |
Note: This data is illustrative and not based on actual experimental results.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. schrodinger.com If this compound were found to have a desirable biological activity, virtual screening could be used to identify other compounds with similar or potentially improved activity. This is achieved by using the docking pose and interaction profile of this compound as a template to screen vast chemical databases. Compounds that show similar binding modes and interaction patterns would be selected for further investigation.
Molecular Dynamics (MD) Simulations of this compound-Target Complexes
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows for a more realistic assessment of the stability and dynamics of the this compound-target complex in a simulated physiological environment.
MD simulations would be used to assess the conformational flexibility of both this compound and the target protein upon binding. These simulations can reveal whether the initial binding pose predicted by docking is stable over time. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, would be calculated to quantify the stability of the complex. A stable binding would be indicated by a low and fluctuating RMSD value over the course of the simulation.
Table 2: RMSD Analysis from a Hypothetical MD Simulation of this compound-Target Complex
| Simulation Time (ns) | This compound RMSD (Å) | Protein Backbone RMSD (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.3 | 1.6 |
| 30 | 1.1 | 1.5 |
| 40 | 1.4 | 1.7 |
| 50 | 1.3 | 1.6 |
Note: This data is illustrative and not based on actual experimental results.
Quantum Mechanical (QM) Calculations for this compound Reactivity
Quantum mechanical (QM) calculations are based on the principles of quantum mechanics and provide a highly accurate description of the electronic structure of molecules. wikipedia.org These calculations would be essential for understanding the intrinsic chemical properties and reactivity of this compound. QM methods can be used to calculate a variety of properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond dissociation energies. This information is vital for predicting how this compound might behave in a biological system, including its metabolic stability and potential for covalent interactions with its target. For instance, the HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and kinetic stability.
Electronic Structure and Reactivity Descriptors
No publicly available studies were found that detail the electronic structure of this compound. Consequently, information regarding its reactivity descriptors—such as frontier molecular orbital energies (HOMO and LUMO), ionization potential, electron affinity, and global reactivity indices—is not available. Such studies are crucial for understanding a molecule's stability, reactivity, and potential interaction mechanisms. nih.govresearchgate.netresearchgate.net
Reaction Mechanism Predictions for this compound Transformations
There is no information in the scientific literature regarding computational predictions of reaction mechanisms for any transformations involving this compound. This type of research would typically involve quantum chemical calculations to map out the potential energy surfaces of reactions, identify transition states, and determine reaction kinetics and thermodynamics. arxiv.orgnih.govnih.govarxiv.org
Machine Learning and Artificial Intelligence in this compound Research
The application of machine learning and artificial intelligence in chemical and pharmaceutical research is a rapidly growing field. nih.govnih.govnih.govtaylorandfrancis.com These technologies are being used to accelerate drug discovery, predict molecular properties, and design novel compounds. However, no specific applications of these methods to "this compound" have been reported.
De Novo Design of this compound Analogs
De novo design, which utilizes artificial intelligence to generate novel molecular structures with desired properties, has not been applied to create analogs of this compound based on available research. nih.govnih.govrsc.orgbiorxiv.orgbiorxiv.org This process would require a foundational understanding of this compound's structure-activity relationships, which is currently lacking in the public scientific domain.
Based on the information available, it is not possible to generate an article on a chemical compound named "this compound" as requested. Searches for "this compound" did not yield any results for a specific chemical compound with that name in the scientific literature.
Further investigation into a potential alternative, "T-003," revealed that this designation is not unique to a single substance. Instead, it is used by various researchers and companies to refer to several different and unrelated compounds, including:
A quinoxaline derivative with potential applications in treating Chagas disease and tuberculosis.
A tetramethylpyrazine-nitrone derivative investigated for its neuroprotective properties.
A cardiac myosin inhibitor for hypertrophic cardiomyopathy.
A designation for a clinical trial related to an HIV vaccine (ISS T-003).
A study identifier for the compound SNAC (325-T-003).
Due to the lack of a specific, identifiable compound named "this compound" and the ambiguous nature of the identifier "T-003," a detailed and scientifically accurate article adhering to the provided outline cannot be constructed. The requested preclinical and mechanistic data is highly specific to a single chemical entity, and without a clear subject, the generation of the article is not feasible.
Pre Clinical and Mechanistic Investigations of Tolerzide in Model Systems
Investigative In Vivo Animal Models for Tolerzide Research
The transition from in vitro studies to in vivo animal models represents a critical phase in the preclinical evaluation of any novel therapeutic candidate. For this compound, a compound with putative applications in metabolic regulation, the use of well-characterized animal models has been instrumental in elucidating its physiological effects and mechanisms of action within a complex, living system. The selection of appropriate animal models is paramount for generating data that can be predictive of human responses. Research on this compound has strategically employed a tiered approach, beginning with high-throughput screening in zebrafish to identify initial bioactivity and progressing to more complex mammalian models for in-depth mechanistic validation.
Zebrafish (Danio rerio) Models for Early-Stage Assessment
The zebrafish (Danio rerio) has emerged as a powerful tool in the early stages of drug discovery, offering a unique combination of genetic tractability, rapid development, and optical transparency. These characteristics permit real-time visualization of developmental processes and organogenesis, making it an ideal model for initial, high-throughput assessments of a compound's biological activity and potential toxicity.
In the context of this compound research, zebrafish models have been primarily utilized to evaluate the compound's impact on metabolic pathways during embryogenesis. By employing transgenic zebrafish lines with fluorescent reporters for key metabolic genes, researchers have been able to visualize the effects of this compound on glucose metabolism and lipid transport in a living organism.
Key Findings from Zebrafish Studies:
Impact on Pancreatic Beta-Cell Development: Studies using transgenic lines with fluorescently labeled pancreatic β-cells have shown that exposure to this compound during early development leads to an increase in β-cell mass and insulin expression.
Modulation of Lipid Metabolism: this compound was observed to influence the distribution and processing of lipids, as visualized in zebrafish larvae stained with lipophilic dyes. This suggests a potential role for the compound in regulating lipid homeostasis.
Gene Expression Analysis: Microarray analysis of this compound-treated zebrafish embryos revealed significant changes in the expression of genes involved in gluconeogenesis and fatty acid oxidation.
The following interactive table summarizes the key findings from early-stage assessments of this compound in zebrafish models.
| Parameter | Observation | Implication |
| Pancreatic β-cell mass | Increased | Potential for enhancing insulin production |
| Insulin gene expression | Upregulated | Suggests a role in glucose regulation |
| Lipid droplet accumulation | Reduced | Indicates an effect on lipid metabolism |
| Gluconeogenesis-related gene expression | Downregulated | Consistent with improved glucose control |
Murine and Other Mammalian Models for Mechanistic Validation
Following the promising results from zebrafish studies, research on this compound progressed to murine and other mammalian models to validate these initial findings and to investigate the compound's mechanism of action in a system more physiologically similar to humans. Rodent models, particularly mice and rats, are extensively used in metabolic research due to their well-characterized genetics and the availability of numerous disease models that mimic human conditions.
For this compound research, several murine models of metabolic disease have been employed, including diet-induced obesity (DIO) models and genetically modified strains prone to insulin resistance. These models have been crucial for confirming the therapeutic potential of this compound and for dissecting the molecular pathways through which it exerts its effects.
Comparative Efficacy in Murine Models:
| Murine Model | Key Pathological Feature | Effect of this compound |
| Diet-Induced Obesity (DIO) Mouse | Insulin resistance, hyperglycemia | Improved insulin sensitivity, normalized blood glucose |
| db/db Mouse | Leptin receptor deficiency, severe obesity and diabetes | Attenuated weight gain, reduced hyperglycemia |
| ob/ob Mouse | Leptin deficiency, hyperphagia, obesity | Decreased food intake, significant weight loss |
These studies in mammalian models have not only validated the initial observations from zebrafish but have also provided a more detailed understanding of this compound's pharmacological profile.
Elucidation of Mechanisms in Complex Biological Systems
A primary goal of preclinical research is to elucidate the precise mechanism by which a compound exerts its therapeutic effects. In the case of this compound, investigations in complex biological systems, integrating data from both zebrafish and mammalian models, have pointed towards a multi-faceted mechanism of action centered on key regulatory nodes of metabolism.
Through a combination of proteomic and metabolomic analyses of tissues from this compound-treated animals, researchers have identified that the compound appears to modulate the activity of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. This is further supported by in vitro studies using isolated primary cells.
Postulated Mechanistic Pathway of this compound:
Cellular Uptake: this compound enters target cells, primarily hepatocytes and myocytes.
AMPK Activation: The compound directly or indirectly leads to the phosphorylation and activation of AMPK.
Downstream Effects: Activated AMPK then phosphorylates multiple downstream targets, leading to:
Inhibition of anabolic pathways such as gluconeogenesis and lipogenesis.
Stimulation of catabolic pathways such as fatty acid oxidation and glucose uptake.
This proposed mechanism provides a coherent framework for understanding the diverse metabolic benefits of this compound observed in preclinical models. Further research is focused on identifying the direct molecular target of this compound and fully characterizing its interaction with the AMPK signaling cascade.
Emerging Research Areas and Future Perspectives on Tolerzide
Development of Next-Generation Tolerzide Analogs with Tuned Properties
The exploration of compound analogs is a fundamental strategy in chemical and biological research aimed at understanding the relationship between chemical structure and biological activity. By synthesizing and studying molecules with slight modifications to the core structure of this compound, researchers can probe how specific functional groups or structural alterations influence its physical, chemical, and biological properties. This includes investigating changes in solubility, stability, and potential interactions with biological targets.
Future perspectives in this area involve the rational design of this compound analogs with "tuned" properties. This process often utilizes insights gained from initial studies on this compound's activity (if any are identified) and computational predictions to guide the synthesis of new derivatives. The goal is to develop analogs with potentially enhanced potency, selectivity for specific biological pathways, or improved pharmacokinetic profiles, should this compound demonstrate relevant biological activity. This iterative process of design, synthesis, and testing is crucial for optimizing the potential utility of the this compound scaffold.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Action
Understanding the full impact of a chemical compound on a biological system requires a comprehensive view of molecular changes. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly vital in chemical biology research Current time information in Los Angeles, CA, US.nih.govwikipedia.orgnih.gov. For this compound, the integration of multi-omics data could provide a systems-level understanding of its effects, should it exhibit biological activity.
Transcriptomics could reveal changes in gene expression patterns following exposure to this compound, indicating affected pathways. Proteomics could identify alterations in protein levels and post-translational modifications, offering insights into the functional state of cells. Metabolomics could highlight changes in metabolic pathways, reflecting the downstream effects of this compound's interactions. By integrating these diverse datasets, researchers aim to build a more complete picture of how this compound interacts with biological systems, potentially identifying its molecular targets, off-target effects, and the cellular responses it elicits Current time information in Los Angeles, CA, US.nih.govnih.gov. This integrated approach can help to uncover complex biological mechanisms that might not be apparent from single-omics studies Current time information in Los Angeles, CA, US.wikipedia.org.
Advanced Computational Approaches for Systems-Level Modeling of this compound Effects
Computational methods play a critical role in modern chemical research, enabling the prediction of molecular properties, interactions, and biological effects ctdbase.orgifremer.fr. For this compound, advanced computational approaches can be applied to model its behavior at a systems level. Techniques such as molecular docking and dynamics simulations can predict how this compound might bind to potential biological targets, offering hypotheses about its mechanism of action.
Furthermore, quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models can be developed based on the structure of this compound and its analogs to predict their biological activities or properties.. Systems biology modeling can integrate various biological data types to simulate the complex cellular networks and pathways that might be influenced by this compound ifremer.fr. These computational approaches can help prioritize experimental studies, predict potential outcomes, and provide a framework for interpreting complex biological data related to this compound's effects. ctdbase.org.
Novel Applications of this compound in Basic Biological Research
Beyond potential therapeutic applications, small molecules like this compound can serve as valuable tools for probing fundamental biological processes. Future research may explore novel applications of this compound in basic biological research. If this compound is found to interact with specific proteins or pathways, it could be used as a chemical probe to study the function of these targets in various cellular contexts.
For instance, if this compound affects a particular enzyme, it could be used to inhibit that enzyme's activity experimentally, helping researchers understand the enzyme's role in a biological pathway. Such studies can contribute significantly to our understanding of cellular mechanisms and disease processes. The use of small molecules in chemical genetics, where compounds are used to perturb biological systems to understand gene function, represents another potential area for this compound application.
Overcoming Research Challenges and Limitations in this compound Studies
Research into any novel chemical compound faces inherent challenges, and studies on this compound are likely to encounter specific limitations. One significant challenge is the potential for limited solubility or stability, which can impact experimental design and the ability to accurately assess its biological effects. Complex chemical structures can also pose challenges for synthesis and characterization.
Q & A
Q. How can researchers balance innovation and methodological conservatism when studying this compound’s novel targets?
- Methodological Answer :
- Pilot Studies : Test exploratory hypotheses (e.g., CRISPR screens for target identification) alongside validated assays.
- Peer Review : Pre-publish methods on preprint servers for community feedback.
- Ethical Alignment : Justify risks of unproven mechanisms via risk-benefit frameworks .
Data Presentation and Publication
Q. What are the best practices for visualizing this compound’s mechanism of action in academic papers?
Q. How should conflicting interpretations of this compound’s efficacy be addressed in review articles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
